molecular formula C21H19F6N7O2 B10958195 N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide

N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10958195
M. Wt: 515.4 g/mol
InChI Key: LBQXFEJKBLFAPP-UHFFFAOYSA-N
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Description

N-{2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including trifluoromethyl, pyrazole, benzimidazole, and oxadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursorsReaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The process may also include purification steps such as crystallization, distillation, or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-{2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-{2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-{2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-containing molecules, such as:

  • Trifluoromethylpyrazoles
  • Trifluoromethylbenzimidazoles
  • Oxadiazole derivatives

Uniqueness

N-{2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H19F6N7O2

Molecular Weight

515.4 g/mol

IUPAC Name

N-[2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-3-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C21H19F6N7O2/c1-11(9-34-12(2)7-15(31-34)20(22,23)24)8-28-17(35)18-30-16(32-36-18)10-33-14-6-4-3-5-13(14)29-19(33)21(25,26)27/h3-7,11H,8-10H2,1-2H3,(H,28,35)

InChI Key

LBQXFEJKBLFAPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)CNC(=O)C2=NC(=NO2)CN3C4=CC=CC=C4N=C3C(F)(F)F)C(F)(F)F

Origin of Product

United States

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